2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide
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Overview
Description
2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiazolidine ring with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazolidine ring using an oxidizing agent such as hydrogen peroxide . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine and aromatic derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)thiazole: Similar structure but lacks the 1,1-dioxide functionality.
2-(4-methoxyphenyl)-1,3-thiazolidine: Similar structure but with a different ring system.
4-methoxyphenylthiazolidinedione: Contains a thiazolidinedione ring instead of a thiazolidine ring.
Uniqueness
2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of the 1,1-dioxide functionality, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
73825-54-4 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H13NO3S/c1-14-10-5-3-9(4-6-10)11-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
DYWGVURHMFXKHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCS2(=O)=O |
Origin of Product |
United States |
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